2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline
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Overview
Description
2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline: This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further methoxylation and cyclization reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
- Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-
Uniqueness
2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline is unique due to its specific methoxylation pattern and the presence of the benzo[h]isoquinoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
37708-63-7 |
---|---|
Molecular Formula |
C25H27NO4 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6,7,17,18-tetramethoxy-1-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4,6,8,10,15,17,19-octaene |
InChI |
InChI=1S/C25H27NO4/c1-27-22-10-16-6-5-15-9-21-19-13-25(30-4)23(28-2)11-17(19)7-8-26(21)14-20(15)18(16)12-24(22)29-3/h5-6,10-13,21H,7-9,14H2,1-4H3 |
InChI Key |
LVRXRVFQJDLHLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=CC(=C(C=C5C=C4)OC)OC)OC |
Origin of Product |
United States |
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